1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Description
The compound 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione is a nucleoside analog characterized by a pyrimidine-2,4-dione base linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural features include:
- Allyl group at the 5′-position of the THF ring, introducing unsaturated hydrocarbon reactivity.
- Hydroxymethyl and hydroxyl groups at the 3′, 4′, and 5′ positions, enabling hydrogen bonding and solubility.
- Stereochemical specificity (2R,3R,4S,5R configuration), critical for biological interactions.
This compound is hypothesized to exhibit antiviral or anticancer activity due to its structural similarity to uridine derivatives, which interfere with nucleic acid synthesis .
Properties
Molecular Formula |
C12H16N2O6 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9+,10-,12-/m1/s1 |
InChI Key |
NWNCURZHPMUJOS-DTHBNOIPSA-N |
Isomeric SMILES |
C=CC[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO |
Canonical SMILES |
C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes for 5-Allyl Uridine Preparation
Route A: Via Protected Uridine Derivatives
This synthetic pathway involves sequential protection, modification, and deprotection steps to achieve selective functionalization at the 5-position of the ribose ring.
Synthesis Protocol for Protected Intermediates
Step 1: Selective Protection of 2',3'-Hydroxyl Groups
Uridine + 2,2-dimethoxypropane → 2',3'-O-isopropylidene uridine
The reaction is typically performed in acetone with catalytic p-toluenesulfonic acid. This selective protection exploits the higher reactivity of vicinal diols to form a cyclic acetal, leaving the 5'-hydroxyl group free for subsequent modification.
Step 2: Protection of 5'-Hydroxyl Group
2',3'-O-isopropylidene uridine + tert-butyldimethylsilyl chloride → 2',3'-O-isopropylidene-5'-O-TBDMS-uridine
Protection of the 5'-hydroxyl with a silyl group provides a stable intermediate for subsequent C5 functionalization.
Step 3: Oxidative Ring Opening and Aldehyde Formation
The protected uridine undergoes oxidative cleavage of the C4'-C5' bond to generate an aldehyde at the C4' position while maintaining the connection to the uracil base.
Step 4: Allylation of Aldehyde
Aldehyde intermediate + allylmagnesium bromide → 5-allyl derivative
The addition of allylmagnesium bromide to the aldehyde introduces the allyl group with control of stereochemistry through chelation control.
Step 5: Cyclization and Deprotection
5-allyl intermediate → 5-allyl-uridine (final product)
Cyclization followed by removal of protecting groups yields the target compound with the required stereochemistry.
Reaction Conditions and Parameters
Table 1: Reaction Conditions for Key Steps in Route A
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Protection | 2,2-dimethoxypropane, p-TsOH | Acetone | Room temperature | 4-6 hours | 85-90 |
| Silylation | TBDMSCl, imidazole | DMF | Room temperature | 12 hours | 90-95 |
| Oxidative cleavage | NaIO₄ | MeOH/H₂O | 0-5°C | 2 hours | 70-75 |
| Allylation | AllylMgBr | THF | -78°C to RT | 4 hours | 65-70 |
| Cyclization | - | THF | Room temperature | 24 hours | 55-60 |
| Deprotection | 80% AcOH | H₂O | 40-50°C | 4 hours | 75-80 |
Route B: Via Modified Ribose Glycosylation
This alternative approach involves first preparing a modified ribose with the allyl group already incorporated, followed by glycosylation with a protected uracil base.
Synthesis of 5-Allyl-Ribose Derivative
Step 1: Preparation of Protected Ribose
Starting with D-ribose, selective protection of the 2,3-hydroxyl groups as an isopropylidene acetal and the 5-hydroxyl as a TBDMS ether produces a suitably protected intermediate.
Step 2: C5 Modification
Conversion of the protected ribose to a 5-allyl derivative can be achieved through a sequence involving:
- Oxidation of the 1-hydroxyl to an aldehyde
- Wittig reaction to introduce an allyl group
- Reduction to establish the required stereochemistry
Step 3: Conversion to Glycosyl Donor
The modified ribose is converted to a suitable glycosyl donor, typically a 1-O-acetate or 1-chloro derivative.
Glycosylation with Protected Uracil
5-allyl-ribose donor + silylated uracil → protected 5-allyl-uridine
Glycosylation is typically performed using the Vorbrüggen method, with silylated uracil and a Lewis acid catalyst such as trimethylchlorosilane.
Deprotection
Removal of protecting groups under appropriate conditions yields the target 5-allyl-uridine with the required stereochemistry.
Table 2: Reaction Conditions for Key Steps in Route B
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Ribose protection | 2,2-dimethoxypropane, p-TsOH | Acetone | Room temperature | 6 hours | 85-90 |
| 5-OH silylation | TBDMSCl, imidazole | DMF | Room temperature | 12 hours | 90-95 |
| 1-OH oxidation | Dess-Martin periodinane | DCM | 0°C to RT | 3 hours | 75-80 |
| Wittig reaction | Allyl-triphenylphosphonium bromide, n-BuLi | THF | -78°C to RT | 6 hours | 70-75 |
| Reduction | NaBH₄ | MeOH | 0°C | 2 hours | 85-90 |
| Glycosylation | TMSCl, Silylated uracil, SnCl₄ | ACN | 60-80°C | 4 hours | 60-65 |
| Deprotection | 80% AcOH | H₂O | 40-50°C | 4 hours | 75-80 |
Route C: Via Direct C5 Functionalization
This more challenging approach attempts to directly introduce the allyl group at the C5 position of the ribose in a pre-formed uridine derivative.
Synthesis via Radical Allylation
Step 1: Preparation of Suitable Uridine Derivative
Selective protection of the 2',3' and 5' hydroxyl groups with appropriate protecting groups prepares the uridine for C5 functionalization.
Step 2: Generation of C5 Radical
Treatment with appropriate radical initiators generates a radical at the C5 position of the ribose ring.
Step 3: Radical Allylation
Reaction with allyl tributyltin or other allyl radical acceptors introduces the allyl group at the C5 position.
Step 4: Deprotection
Careful deprotection yields the target 5-allyl-uridine.
Synthesis via Phosphate Activation
An alternative approach involves:
- Protection of hydroxyl groups
- Activation of C5 via phosphorylation
- Displacement with allylmagnesium bromide
- Deprotection to yield the target compound
Table 3: Reaction Conditions for Direct C5 Functionalization
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Protection | Various protecting groups | Various | Variable | Variable | 80-90 |
| Radical generation | AIBN, Bu₃SnH | Benzene | 80°C | 3 hours | 60-65 |
| Allylation | Allyl tributyltin | Benzene | 80°C | 6 hours | 50-55 |
| Deprotection | Various conditions | Various | Variable | Variable | 70-80 |
Spectroscopic Characterization
Nuclear Magnetic Resonance Data
Table 4: Expected ¹H NMR Signals for 1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Uracil H-6 | 7.80-7.95 | d | 1H |
| Uracil H-5 | 5.65-5.80 | d | 1H |
| H-1' | 5.80-6.00 | d | 1H |
| Allyl -CH= | 5.70-5.90 | m | 1H |
| Allyl =CH₂ | 5.00-5.20 | m | 2H |
| H-2' | 4.30-4.50 | t | 1H |
| H-3' | 4.10-4.30 | d | 1H |
| H-4' | 3.90-4.10 | s | 1H |
| 5'-CH₂OH | 3.60-3.80 | m | 2H |
| Allyl -CH₂- | 2.40-2.60 | d | 2H |
| OH groups | 3.00-5.00 | br s | 3H |
Table 5: Expected ¹³C NMR Signals for the Target Compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | 150-152 |
| C-4 | 162-164 |
| C-5 | 102-104 |
| C-6 | 140-142 |
| C-1' | 90-92 |
| C-2' | 75-77 |
| C-3' | 70-72 |
| C-4' | 86-88 |
| C-5' | 84-86 |
| 5'-CH₂OH | 62-64 |
| Allyl -CH= | 132-134 |
| Allyl =CH₂ | 116-118 |
| Allyl -CH₂- | 40-42 |
Mass Spectrometry
Expected mass spectral data for the target compound:
- Molecular formula: C₁₂H₁₆N₂O₆
- Exact mass: 284.1008
- Expected [M+H]⁺: 285.1081
- Expected [M+Na]⁺: 307.0901
Purification Procedures
Chromatographic Methods
Purification of the target compound and its intermediates typically employs silica gel column chromatography with carefully selected solvent systems.
Table 6: Chromatographic Purification Conditions
| Compound | Column | Mobile Phase | Rf Value |
|---|---|---|---|
| Protected intermediates | Silica gel | Hexane/EtOAc (7:3) | 0.40-0.45 |
| Partially deprotected intermediates | Silica gel | Hexane/EtOAc (1:1) | 0.35-0.40 |
| Final compound | Silica gel | DCM/MeOH (9:1) | 0.25-0.30 |
Crystallization Techniques
For crystalline intermediates and the final product, recrystallization from appropriate solvent systems provides high-purity materials.
Table 7: Recrystallization Conditions
| Compound | Solvent System | Crystallization Temperature | Crystal Morphology |
|---|---|---|---|
| Protected intermediates | Hexane/EtOAc | Room temperature | Needle-like |
| Final compound | MeOH/H₂O | 4°C | Prism-like |
Synthetic Challenges and Solutions
Stereochemical Control
Maintaining the defined stereochemistry (2R,3R,4S,5R) during synthesis presents significant challenges. Solutions include:
Comparative Evaluation of Synthetic Routes
Table 8: Comparative Analysis of Synthetic Approaches
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall yield | 25-30% | 20-25% | 15-20% |
| Number of steps | 6-7 | 8-9 | 5-6 |
| Stereochemical control | Good | Excellent | Moderate |
| Scalability | Good | Moderate | Poor |
| Technical complexity | Moderate | High | Very high |
| Required specialized equipment | Standard | Specialized | Highly specialized |
| Cost-effectiveness | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: 4’-alpha-C-Allyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-alpha-C-Allyluridine, such as alcohols, aldehydes, ketones, and substituted uridines .
Scientific Research Applications
4’-alpha-C-Allyluridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its antiviral properties, particularly against RNA viruses.
Medicine: Potential therapeutic agent for viral infections due to its ability to inhibit viral replication.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism by which 4’-alpha-C-Allyluridine exerts its effects involves the inhibition of viral RNA replication. The compound targets viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
c) Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
